2-(4-methoxybenzoyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Overview
Description
2-(4-methoxybenzoyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Scientific Research Applications
2-(4-methoxybenzoyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has been studied extensively for its potential applications in various fields of scientific research. One of its major applications is in the field of medicinal chemistry, where it has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound exhibits anti-proliferative activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzoyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In addition to its anti-proliferative activity, this compound has been shown to inhibit the formation of new blood vessels, which is essential for the growth and spread of cancer cells. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
2-(4-methoxybenzoyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has several advantages for lab experiments. It is relatively easy to synthesize, and its anti-cancer activity has been well-documented. However, there are also limitations to its use in lab experiments. For example, the compound is relatively unstable and may decompose over time, which can affect the accuracy of experimental results.
Future Directions
There are several future directions for research on 2-(4-methoxybenzoyl)-1,6-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. One area of research is to investigate its potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential side effects and toxicity. Finally, research is needed to develop more stable derivatives of this compound that can be used in lab experiments and potentially in clinical settings.
properties
IUPAC Name |
(1,6-dimethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(4-methoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-9-16-13(2)19(11-10-18(12)16)17(20)14-5-7-15(21-3)8-6-14/h4-9,13H,10-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRNZOSVUFQKPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=C(N2CCN1C(=O)C3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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